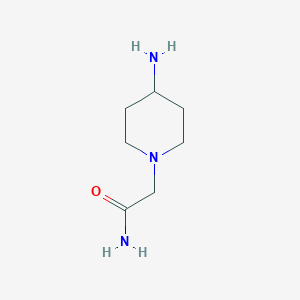

2-(4-Aminopiperidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Aminopiperidin-1-yl)acetamide is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an amino group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetamide typically involves the reaction of 4-aminopiperidine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Reaction with Acetic Anhydride

- 4-Aminopiperidine is reacted with acetic anhydride in the presence of a base such as pyridine.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified by recrystallization or column chromatography.

-

Reaction with Acetyl Chloride

- 4-Aminopiperidine is reacted with acetyl chloride in the presence of a base such as triethylamine.

- The reaction is typically carried out at low temperatures to prevent side reactions.

- The product is purified using standard purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetamide undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Oxidation typically leads to the formation of corresponding amides or carboxylic acids.

-

Reduction

- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

- This reaction results in the formation of the corresponding amine.

-

Substitution

- The amino group in this compound can undergo nucleophilic substitution reactions.

- Common reagents for substitution include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Amides, carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides or piperidine derivatives.

Aplicaciones Científicas De Investigación

The compound has been studied for its pharmacological properties, particularly its interaction with various receptors and enzymes. Key applications include:

- Neuroactive Properties : Research indicates that 2-(4-Aminopiperidin-1-yl)acetamide may exhibit neuroactive properties, suggesting potential use in treating neurological disorders.

- Therapeutic Potential : It has been investigated for its ability to modulate neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression and anxiety .

Dipeptidyl Peptidase IV Inhibition

Recent studies have explored the compound's role as a Dipeptidyl Peptidase IV inhibitor, which is crucial in managing type 2 diabetes. The compound's structure allows it to interact effectively with the enzyme, potentially leading to improved glucose control .

Cancer Research

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar to this structure showed promising results against MLL leukemia cells, indicating a pathway for developing anticancer therapies .

Study on Neuroactive Properties

A study investigating the neuroactive properties of this compound revealed that it interacts with serotonin receptors, suggesting a potential role in developing antidepressants. This interaction was characterized through binding affinity assays and pharmacological evaluations .

Dipeptidyl Peptidase IV Inhibition Study

In vivo studies demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic models, highlighting its therapeutic potential in diabetes management. The study involved administering various doses to diabetic mice and measuring their glucose response over time .

Mecanismo De Acción

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Aminopiperidin-1-yl)ethanol: Similar structure with an ethanol group instead of an acetamide group.

4-Aminopiperidine: The parent compound without the acetamide group.

2-(4-Aminopiperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.

Uniqueness

2-(4-Aminopiperidin-1-yl)acetamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and an acetamide group allows for versatile chemical modifications and interactions with biological targets.

Actividad Biológica

2-(4-Aminopiperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound features an amide functional group attached to a piperidine ring, which is crucial for its biological activity. The molecular formula is C7H15N3O with a molecular weight of approximately 143.19 g/mol. The synthesis typically involves the amidation of acetic acid with 4-aminopiperidine, often facilitated by coupling agents or through direct heating methods.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been identified as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), both of which are critical in cancer cell proliferation and survival. In vitro studies have demonstrated that the compound effectively reduces cell viability in cancer cell lines resistant to Crizotinib, a common treatment for ALK-positive cancers.

2. Mechanism of Action

The mechanism underlying its anticancer effects involves:

- Inhibition of Kinases : The compound inhibits ALK and ROS1, leading to reduced signaling pathways that promote tumor growth.

- Cell Viability Assays : Techniques such as MTT and ATP-based assays are employed to assess the viability of treated cells.

- Western Blot Analysis : This method is used to analyze protein expression levels post-treatment, confirming the inhibition of target kinases.

3. Neuroprotective Effects

Beyond oncology, this compound has shown potential as an inhibitor of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's. By enhancing cholinergic transmission, the compound may help mitigate cognitive decline associated with these conditions.

In Vitro Studies

In vitro experiments have been conducted using various cancer cell lines:

| Cell Line | Treatment Concentration | Viability Reduction (%) | Assay Type |

|---|---|---|---|

| A549 | 10 µM | 65 | MTT |

| H1975 | 5 µM | 70 | ATP-based |

| PC9 | 20 µM | 80 | MTT |

These results indicate a strong correlation between concentration and cell viability reduction, underscoring the compound's efficacy against resistant cancer types.

In Vivo Studies

Animal models, particularly xenograft models, have been utilized to evaluate the in vivo efficacy of this compound:

- Tumor Regression : Significant suppression of tumor growth has been observed in treated mice compared to control groups.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand the compound's bioavailability and potential side effects.

Safety Profile

Toxicity assessments are critical in evaluating the safety of new compounds. Preliminary studies indicate that while this compound exhibits potent biological activity, its safety profile requires further investigation through comprehensive toxicological studies.

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVCVWALQWYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.